Gly-gly-tyr-arg

Descripción general

Descripción

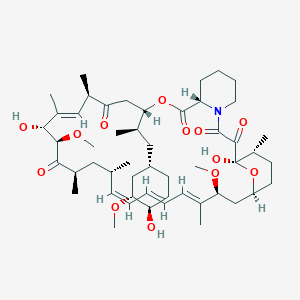

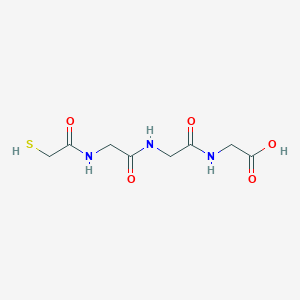

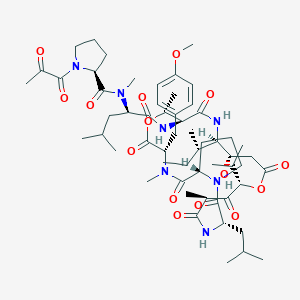

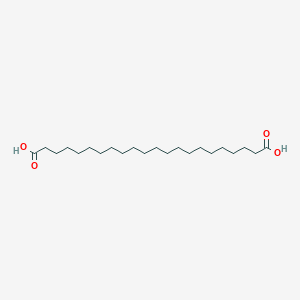

“Gly-gly-tyr-arg” is a peptide with the molecular formula C19H29N7O6 . It is also known as GGYR, Glycyl-glycyl-tyrosyl-arginine, and has a molecular weight of 451.5 g/mol . It has been used as a Papain Inhibitor .

Synthesis Analysis

The peptide has been used in the synthesis of the dimethoxyphosphotyrosine adduct . It has also been used in the preparation of mixed-mode stationary phases for the separation of peptides and proteins in high-performance liquid chromatography .Molecular Structure Analysis

The IUPAC name for “Gly-gly-tyr-arg” is (2S)-2-[[ (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid . The InChIKey is FJPHHBGPPJXISY-KBPBESRZSA-N .Chemical Reactions Analysis

The peptide has been used in the preparation of mixed-mode stationary phases for the separation of peptides and proteins in high-performance liquid chromatography .Physical And Chemical Properties Analysis

The peptide has a molecular weight of 451.5 g/mol . Its exact mass and monoisotopic mass are 394.19646795 g/mol . It has a topological polar surface area of 206 Ų .Aplicaciones Científicas De Investigación

Synthesis of Dimethoxyphosphotyrosine Adduct

GGYR has been used in the synthesis of the dimethoxyphosphotyrosine adduct . This process is important in determining if a monoclonal antibody, diethoxyphosphate tyrosine (depY), could distinguish between dimethoxyphosphotyrosine and diethoxyphosphotyrosine .

High-Resolution Separation of Peptides

GGYR has been grafted onto a soft polyacrylamide for sodium dodecyl sulfate–polyacrylamide gel electrophoresis (SDS-PAGE) to perform high-resolution separation of peptides . This application is crucial in proteomics for the identification and analysis of proteins.

Understanding Cross-Linking Reagents

GGYR has been used as a model peptide to react with 3,3-dithiobis (sulfosuccinimidyl propionate) (DTSSP) to understand the chemistry of DTSSP and similar cross-linking reagents . Cross-linking reagents are essential tools in studying protein-protein interactions.

Herbicide Resistance Research

In herbicide resistance research, the peptide has been used to study the likelihood of co-occurrence of the most widespread target site mutations in the same PPX2 allele . This research is crucial in understanding how plants develop resistance to herbicides.

Calibration in Chromatography

GGYR has been used as a standard of varying molecular weights in chromatography . It helps in the calibration of the chromatographic system, which is essential for accurate separation and identification of compounds.

Calcium Chelating Activity

In food science, GGYR has been used to enhance the calcium chelating activity . This application is important in the development of functional foods with improved nutritional profiles.

Safety and Hazards

Direcciones Futuras

The peptide has been used in the synthesis of the dimethoxyphosphotyrosine adduct , indicating potential applications in the field of biochemistry. It has also been used in the preparation of mixed-mode stationary phases for the separation of peptides and proteins in high-performance liquid chromatography , suggesting potential future directions in the field of analytical chemistry.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N7O6/c20-9-15(28)24-10-16(29)25-14(8-11-3-5-12(27)6-4-11)17(30)26-13(18(31)32)2-1-7-23-19(21)22/h3-6,13-14,27H,1-2,7-10,20H2,(H,24,28)(H,25,29)(H,26,30)(H,31,32)(H4,21,22,23)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPHHBGPPJXISY-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990433 | |

| Record name | N~2~-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gly-gly-tyr-arg | |

CAS RN |

70195-20-9 | |

| Record name | Glycyl-glycyl-tyrosyl-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070195209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)